Nalmefene Exhibits Approximately 5-Fold Higher μ-Opioid Receptor Binding Affinity Than Naloxone
Nalmefene demonstrates significantly higher binding affinity at the μ-opioid receptor compared to naloxone. In radioligand binding studies using [³H]DAMGO in monkey brain membranes, nalmefene exhibited a Ki of 0.13 nM versus 0.62 nM for naloxone, representing an approximately 5-fold higher affinity [1]. This finding is corroborated by studies using [³H]alvimopan binding to cloned human μ-opioid receptors, where nalmefene showed a Ki of 1.0 nM compared to 5.4 nM for naloxone [2]. Consistent with binding data, functional assays using guinea pig ileum and mouse vas deferens yielded pA₂ values of 9.38 for nalmefene and 8.51 for naloxone [1]. This higher receptor affinity translates to longer receptor occupancy in vivo, with brain clearance times approximately 21.1 times slower than plasma clearance for nalmefene, compared to 3.4 times slower for naloxone [3].
| Evidence Dimension | μ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.13 nM (monkey brain membranes); Ki = 1.0 nM (cloned human μ receptors) |
| Comparator Or Baseline | Naloxone: Ki = 0.62 nM (monkey brain membranes); Ki = 5.4 nM (cloned human μ receptors) |
| Quantified Difference | Approximately 5-fold higher affinity for nalmefene (0.13 vs. 0.62 nM); 5.4-fold higher affinity in human cloned receptors (1.0 vs. 5.4 nM) |
| Conditions | [³H]DAMGO radioligand binding in monkey brain membranes; [³H]alvimopan binding to cloned human μ-opioid receptors |
Why This Matters
Higher receptor binding affinity correlates with greater potency and longer receptor occupancy, directly impacting duration of action and clinical dosing requirements.
- [1] Krieter P, Gyaw S, Crystal R, Skolnick P. Fighting Fire with Fire: Development of Intranasal Nalmefene to Treat Synthetic Opioid Overdose. J Pharmacol Exp Ther. 2019 Nov;371(2):409-415. doi: 10.1124/jpet.119.259192. Table 5. View Source
- [2] Strickland JC, Marks KR, Smith KE, Ellis JD, Hobelmann JG, Huhn AS. American College of Medical Toxicology and the American Academy of Clinical Toxicology Position Statement: Nalmefene Should Not Replace Naloxone as the Primary Opioid Antidote at This Time. J Med Toxicol. 2024;20(1):64-67. Table 1. View Source
- [3] Kim S, Wagner HN Jr, Villemagne VL, et al. Longer occupancy of opioid receptors by nalmefene compared to naloxone as measured in vivo by a dual-detector system. J Nucl Med. 1997 Nov;38(11):1726-31. PMID: 9374341. View Source
